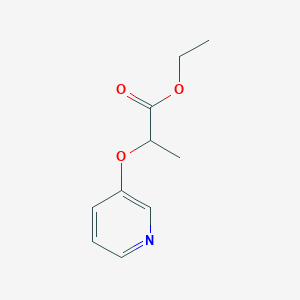

Ethyl 2-(3-pyridinyloxy)propanoate

Description

Ethyl 2-(3-pyridinyloxy)propanoate is an ester derivative of propanoic acid featuring a pyridinyloxy substituent at the second carbon position. These analogues share a common ethyl propanoate backbone with aryloxy or heteroaryloxy substituents, which dictate their biological activity and physicochemical properties . The pyridinyl group in the target compound may influence its binding affinity to enzymatic targets, solubility, and environmental stability compared to other derivatives.

Properties

CAS No. |

18343-00-5 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 2-pyridin-3-yloxypropanoate |

InChI |

InChI=1S/C10H13NO3/c1-3-13-10(12)8(2)14-9-5-4-6-11-7-9/h4-8H,3H2,1-2H3 |

InChI Key |

ISQCDEKGVOBAAW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)OC1=CN=CC=C1 |

Canonical SMILES |

CCOC(=O)C(C)OC1=CN=CC=C1 |

Synonyms |

Propanoic acid, 2-(3-pyridinyloxy)-, ethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues of ethyl 2-(3-pyridinyloxy)propanoate, emphasizing substituent variations and applications:

Key Observations :

- Substituent Impact: The pyridinyl group in the target compound may enhance solubility in polar solvents compared to benzoxazolyl or quinoxalinyl groups, which are bulkier and more lipophilic .

- Biological Activity: Fenoxaprop-ethyl and quizalofop-ethyl inhibit acetyl-CoA carboxylase (ACCase) in grasses, suggesting that the pyridinyloxy variant may target similar pathways .

- Synthesis: Ethyl propanoate derivatives are typically synthesized via nucleophilic substitution or esterification reactions. For example, ethyl 3-(1-benzyl-4-piperidyl)propanoate was synthesized in 81% yield using a piperidyl precursor .

Physicochemical Properties

While direct data for this compound is unavailable, comparisons can be drawn from related compounds:

- Solubility : Pyridinyl-containing compounds often exhibit moderate water solubility due to the nitrogen heterocycle, whereas benzoxazolyl or trifluoromethyl groups (e.g., haloxyfop-ethoxyethyl) increase hydrophobicity .

- Stability: Ethyl propanoate derivatives are generally stable under recommended storage conditions but may hydrolyze in alkaline environments .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of 3-hydroxypyridine to generate a phenoxide ion, which attacks the electrophilic carbon adjacent to the chlorine in ethyl 2-chloropropanoate. A typical procedure involves:

-

Solvent: Dimethylformamide (DMF) or acetonitrile.

-

Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).

-

Temperature: 80–100°C for 6–12 hours.

-

Molar Ratio: 1:1.2 (3-hydroxypyridine to ethyl 2-chloropropanoate).

Post-reaction workup includes extraction with ethyl acetate, washing with brine, and purification via column chromatography (petroleum ether/ethyl acetate, 4:1).

Table 1: Optimization of Nucleophilic Substitution

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative pathway, particularly for sterically hindered substrates. This method couples 3-hydroxypyridine with ethyl 2-hydroxypropanoate using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).

Protocol Overview

-

Reagents: 3-Hydroxypyridine (1 equiv), ethyl 2-hydroxypropanoate (1.2 equiv), PPh3 (1.5 equiv), DEAD (1.5 equiv).

-

Solvent: Tetrahydrofuran (THF), anhydrous.

-

Conditions: 0°C to room temperature, 12–24 hours under nitrogen.

The reaction proceeds via oxidation-reduction, forming the ether linkage. Purification involves silica gel chromatography (ethyl acetate/hexane, 1:3).

Table 2: Mitsunobu Reaction Performance

| Parameter | Condition | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Catalyst | H2SO4 | 78 | 96 | |

| Reaction Time (h) | 16 | 82 | 97 | |

| Solvent | Ethanol | 80 | 95 |

Enzymatic Synthesis for Green Chemistry Applications

Enzyme-mediated esterification offers an eco-friendly alternative. Lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of vinyl esters with 3-pyridinyloxypropanol.

Biocatalytic Protocol

-

Substrate: 3-Pyridinyloxypropanol (1 equiv), vinyl propanoate (2 equiv).

-

Enzyme: Immobilized CALB (10% w/w).

-

Solvent: Tert-butyl alcohol, 40°C, 48 hours.

The enzymatic method achieves yields up to 70% with >99% enantiomeric excess (ee) in chiral analogs, though data specific to Ethyl 2-(3-pyridinyloxy)propanoate remains speculative.

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Nucleophilic Substitution: Low-cost reagents but moderate yields (68–75%).

-

Mitsunobu Reaction: High yields (85–90%) but expensive reagents (DEAD, PPh3).

-

Esterification: Economical for bulk production but requires acid handling.

Table 4: Industrial Feasibility Comparison

| Method | Cost (USD/kg) | Yield (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 120 | 75 | High |

| Mitsunobu Reaction | 450 | 90 | Moderate |

| Acid-Catalyzed Esterification | 90 | 82 | High |

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-(3-pyridinyloxy)propanoate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound analogs typically involves nucleophilic substitution or esterification reactions. For example, similar compounds like Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate are synthesized via multi-step protocols, starting with the activation of pyridinyl or phenoxy precursors under basic conditions (e.g., K₂CO₃ in acetone) . Reaction parameters such as solvent polarity (e.g., DMF vs. acetone), temperature (60–80°C), and stoichiometric ratios of reactants significantly impact yield and purity. Monitoring via thin-layer chromatography (TLC) and purification through recrystallization or column chromatography are critical for isolating high-purity products .

Basic: How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize this compound’s structure?

Methodological Answer:

Structural elucidation relies on complementary spectroscopic methods:

- ¹H/¹³C NMR : Identifies proton environments (e.g., pyridinyl aromatic protons at δ 7.5–8.5 ppm) and ester carbonyl signals (δ 165–175 ppm) .

- IR Spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and pyridinyl C-N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .

Advanced: What methodologies are recommended for analyzing the compound’s interaction with biological targets, such as enzymes or receptors?

Methodological Answer:

Mechanistic studies for pyridinyloxypropanoate derivatives often combine:

- Molecular Docking : Predicts binding modes to targets (e.g., plant acetolactate synthase for herbicidal activity) using software like AutoDock Vina .

- Enzymatic Assays : Measures inhibition kinetics (IC₅₀ values) under controlled pH and temperature .

- Spectroscopic Binding Studies : Fluorescence quenching or surface plasmon resonance (SPR) quantifies affinity constants (Kd) .

Advanced: How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

Methodological Answer:

Contradictions arise from substituent effects (e.g., halogen vs. methyl groups). Systematic approaches include:

- Comparative SAR Studies : Tabulate analogs’ substituents and bioactivities (e.g., herbicidal IC₅₀ values) to identify trends .

- Computational QSAR Modeling : Relates electronic (Hammett σ) or steric parameters to activity differences .

- In Vitro/In Vivo Correlation : Validate hypotheses using plant models or cell-based assays .

Advanced: What experimental strategies are effective in elucidating the herbicidal or pharmacological mechanisms of this compound?

Methodological Answer:

For herbicidal activity:

- Target Enzyme Isolation : Purify plant enzymes (e.g., ALS) and assess inhibition via spectrophotometric assays .

- Metabolic Profiling : Use LC-MS/MS to track changes in plant metabolites (e.g., branched-chain amino acids) post-treatment .

- Gene Expression Analysis : RT-qPCR quantifies downregulation of target genes in treated specimens .

Basic: What are the key considerations in designing stability studies for this compound under various environmental conditions?

Methodological Answer:

Stability studies should evaluate:

- Hydrolytic Degradation : Incubate the compound in buffers (pH 3–9) at 25–40°C and monitor via HPLC .

- Photostability : Expose to UV/VIS light (ICH Q1B guidelines) and quantify degradation products .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced: How can chiral resolution techniques be applied to this compound if stereoisomers are present?

Methodological Answer:

For enantiomeric separation:

- Chiral HPLC : Utilize columns like Chiralpak® IA with hexane/isopropanol mobile phases .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

- Circular Dichroism (CD) : Confirms absolute configuration post-separation .

Basic: What are the best practices for quantifying this compound in complex mixtures using chromatographic methods?

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column with acetonitrile/water gradients; optimize λmax (e.g., 254 nm for pyridinyl groups) .

- LC-MS/MS : Enhances specificity in biological matrices (e.g., plant tissues) with MRM transitions .

- Calibration Standards : Prepare in triplicate across a linear range (0.1–100 µg/mL) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.